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Introduction
N-methylbicyclo[3.1.0]hexan-3-amine is a bicyclic amine of growing interest in medicinal

chemistry and drug discovery. Its rigid, three-dimensional structure, conferred by the fused

cyclopropane and cyclopentane rings, makes it a valuable scaffold for the design of

conformationally constrained molecules. This structural feature can enhance binding affinity

and selectivity for biological targets. The bicyclo[3.1.0]hexane core is notably present in a

variety of bioactive compounds, including potent and selective ligands for adenosine receptors,

which are implicated in numerous physiological and pathological processes.

This technical guide provides a comprehensive overview of the known physical properties, a

detailed representative synthesis protocol, and the expected spectroscopic characteristics of N-
methylbicyclo[3.1.0]hexan-3-amine. Furthermore, it elucidates the key signaling pathways

associated with adenosine receptors, a primary target class for compounds containing the

bicyclo[3.1.0]hexane moiety.
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Experimentally determined physical properties for N-methylbicyclo[3.1.0]hexan-3-amine are

not readily available in the published literature. The following tables summarize key chemical

identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers

Identifier Value

IUPAC Name N-methylbicyclo[3.1.0]hexan-3-amine

CAS Number 1780459-81-5[1][2]

Molecular Formula C₇H₁₃N[3]

Molecular Weight 111.18 g/mol [3]

Canonical SMILES CNC1CC2CC2C1[3]

InChI Key CEZIHBBMICNRJI-UHFFFAOYSA-N[3]

Table 2: Computed Physicochemical Properties

Property Value Source

XLogP3 1.2 PubChem[3]

Topological Polar Surface Area 12 Å² PubChem[3]

Hydrogen Bond Donor Count 1 PubChem[3]

Hydrogen Bond Acceptor

Count
1 PubChem[3]

Rotatable Bond Count 1 PubChem[3]

Exact Mass 111.10480024 g/mol PubChem[3]

Monoisotopic Mass 111.10480024 g/mol PubChem[3]
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Synthesis of N-methylbicyclo[3.1.0]hexan-3-amine via
Reductive Amination
While a specific, detailed protocol for the synthesis of N-methylbicyclo[3.1.0]hexan-3-amine
is not extensively documented, a common and effective method for its preparation is the

reductive amination of bicyclo[3.1.0]hexan-3-one.[4] This general approach is widely used for

the synthesis of secondary amines from ketones.[5]

Reaction Scheme:

Materials and Reagents:

Bicyclo[3.1.0]hexan-3-one

Methylamine (solution in THF or ethanol, or as hydrochloride salt)

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Acetic acid (glacial)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Diatomaceous earth (e.g., Celite®)

Procedure:

Reaction Setup: To a solution of bicyclo[3.1.0]hexan-3-one (1.0 eq) in anhydrous DCM or

DCE (approximately 0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add

methylamine (1.5-2.0 eq). If using methylamine hydrochloride, an additional equivalent of a

non-nucleophilic base (e.g., triethylamine) should be added.
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Imine Formation: Add glacial acetic acid (1.0-1.2 eq) to the mixture to catalyze the formation

of the intermediate imine. Stir the reaction mixture at room temperature for 1-2 hours.

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5-

2.0 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution

until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the

aqueous layer with DCM (3 x volumes).

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or

Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The

crude product can be purified by flash column chromatography on silica gel, typically using a

gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to

prevent product tailing.

Characterization: The purified N-methylbicyclo[3.1.0]hexan-3-amine should be

characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its

identity and purity.

Spectroscopic Characterization (Expected)
Due to the lack of published experimental spectra for N-methylbicyclo[3.1.0]hexan-3-amine,

the following are expected characteristics based on the analysis of its structure and data from

analogous compounds.

¹H NMR Spectroscopy:

N-CH₃: A singlet or a doublet (if coupled to the N-H proton) in the range of 2.2-2.6 ppm.

N-H: A broad singlet, the chemical shift of which is concentration-dependent, typically

between 0.5 and 2.5 ppm.
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CH-N: A multiplet in the region of 2.5-3.5 ppm.

Bicyclic Protons: A complex series of multiplets in the upfield region (approximately 0.5-2.5

ppm), characteristic of the strained bicyclo[3.1.0]hexane system.[6] The cyclopropyl protons

are expected at the highest field.

¹³C NMR Spectroscopy:

N-CH₃: A signal in the range of 30-40 ppm.

CH-N: A signal in the range of 50-65 ppm.

Bicyclic Carbons: A set of signals in the aliphatic region (approximately 10-45 ppm).

Infrared (IR) Spectroscopy:

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹,

characteristic of a secondary amine.

C-H Stretch: Multiple bands below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the

bicyclic system and the methyl group.

N-H Bend: A band may be observed in the 1550-1650 cm⁻¹ region, though it can be weak for

secondary amines.

C-N Stretch: A medium to weak absorption in the 1180-1250 cm⁻¹ range.

Mass Spectrometry:

Molecular Ion (M⁺): An odd molecular weight peak at m/z 111, consistent with the nitrogen

rule.

Fragmentation: The primary fragmentation pathway is expected to be α-cleavage, leading to

the loss of an ethyl or a cyclopropyl-containing radical from the carbon adjacent to the

nitrogen, resulting in a stable iminium cation.

Biological Context: Adenosine Receptor Signaling
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The bicyclo[3.1.0]hexane scaffold is a key component in the design of selective adenosine

receptor agonists. Adenosine is a ubiquitous signaling nucleoside that exerts its effects through

four G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are involved in a wide

array of physiological processes, making them attractive therapeutic targets.

Adenosine A₁ and A₃ Receptor Signaling Pathway
The A₁ and A₃ adenosine receptors primarily couple to inhibitory G proteins (Gᵢ/G₀). Their

activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic

AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally,

Gβγ subunits released from Gᵢ/G₀ can activate various downstream effectors, including

inwardly rectifying potassium channels and phospholipase C (PLC), leading to the modulation

of ion channel activity and intracellular calcium mobilization.

Adenosine/Agonist A1/A3 ReceptorBinds Gαi/oβγActivates

Adenylyl CyclaseInhibits

Phospholipase CActivates Gβγ subunit

cAMPConverts ATP to

ATP

PKAActivates

Cellular Response
(e.g., Inhibition of

Neurotransmission)

Leads to

Leads to

Click to download full resolution via product page

Caption: A₁ and A₃ receptor signaling cascade.

Adenosine A₂ₐ and A₂ₑ Receptor Signaling Pathway
The A₂ₐ and A₂ₑ adenosine receptors are coupled to stimulatory G proteins (Gₛ). Upon

activation, Gₛ stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels

and subsequent activation of PKA. PKA then phosphorylates various downstream target

proteins, resulting in a cellular response. The A₂ₑ receptor can also couple to Gᵩ, activating the

PLC pathway.
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Caption: A₂ₐ and A₂ₑ receptor signaling cascade.

Conclusion
N-methylbicyclo[3.1.0]hexan-3-amine represents a structurally significant molecule with

considerable potential in the development of novel therapeutics, particularly as a scaffold for

adenosine receptor ligands. While a comprehensive experimental characterization of its

physical properties is yet to be published, this guide provides a foundational understanding

based on its chemical nature, predicted properties, and the characteristics of closely related

analogs. The outlined synthesis protocol offers a viable route for its preparation, and the

predicted spectroscopic data provide a basis for its characterization. The elucidation of the

adenosine receptor signaling pathways highlights the biological context in which this and

similar molecules are being investigated, underscoring the importance of the

bicyclo[3.1.0]hexane core in modern medicinal chemistry. Further experimental investigation

into the precise physicochemical and pharmacological properties of N-
methylbicyclo[3.1.0]hexan-3-amine is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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